2,3-Dichloro-5-(pyrrolidin-2-yl)pyridine 2,3-Dichloro-5-(pyrrolidin-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15857696
InChI: InChI=1S/C9H10Cl2N2/c10-7-4-6(5-13-9(7)11)8-2-1-3-12-8/h4-5,8,12H,1-3H2
SMILES:
Molecular Formula: C9H10Cl2N2
Molecular Weight: 217.09 g/mol

2,3-Dichloro-5-(pyrrolidin-2-yl)pyridine

CAS No.:

Cat. No.: VC15857696

Molecular Formula: C9H10Cl2N2

Molecular Weight: 217.09 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dichloro-5-(pyrrolidin-2-yl)pyridine -

Specification

Molecular Formula C9H10Cl2N2
Molecular Weight 217.09 g/mol
IUPAC Name 2,3-dichloro-5-pyrrolidin-2-ylpyridine
Standard InChI InChI=1S/C9H10Cl2N2/c10-7-4-6(5-13-9(7)11)8-2-1-3-12-8/h4-5,8,12H,1-3H2
Standard InChI Key JGWPQSQEOKMDPJ-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1)C2=CC(=C(N=C2)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2,3-Dichloro-5-(pyrrolidin-2-yl)pyridine belongs to the class of chlorinated pyridine derivatives. Its structure combines a pyridine core with two chlorine substituents and a pyrrolidine ring, a five-membered amine heterocycle. The compound’s IUPAC name is 3-(2,4-dichlorophenyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine, though stereochemical variants may exist depending on the synthesis route . Key identifiers include:

  • CAS Number: 1270382-21-2

  • Molecular Formula: C9H10Cl2N2\text{C}_9\text{H}_{10}\text{Cl}_2\text{N}_2

  • Molecular Weight: 217.10 g/mol

The pyrrolidine ring introduces a stereocenter, making enantiomeric purity a critical factor in applications such as drug design . Nuclear magnetic resonance (NMR) data for related compounds, such as 3-(2,4-dichloro-phenyl)-5-((S)-1-methyl-pyrrolidin-2-ylmethoxy)-pyridine, reveal characteristic proton environments, including pyrrolidine methylene signals at δ\delta 1.39–1.54 ppm and aromatic pyridine signals at δ\delta 7.96 ppm .

Synthetic Routes and Optimization

Case Study: One-Pot Synthesis

A representative procedure involves reacting nicotinic acid with PCl3\text{PCl}_3 and Cl2\text{Cl}_2 at elevated temperatures (120–210°C) to form intermediate chlorinated pyridines . Subsequent reaction with pyrrolidine derivatives in the presence of a base (e.g., ammonia) yields the final product. For instance:

Nicotinic acid+PCl3+Cl22,3-Dichloro-5-(trichloromethyl)pyridinePyrrolidine2,3-Dichloro-5-(pyrrolidin-2-yl)pyridine\text{Nicotinic acid} + \text{PCl}_3 + \text{Cl}_2 \rightarrow \text{2,3-Dichloro-5-(trichloromethyl)pyridine} \xrightarrow{\text{Pyrrolidine}} \text{2,3-Dichloro-5-(pyrrolidin-2-yl)pyridine}

Yields for analogous reactions range from 33% to 60%, depending on reaction time and temperature .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

While specific data for 2,3-dichloro-5-(pyrrolidin-2-yl)pyridine are scarce, related chloropyridines exhibit high thermal stability, with decomposition temperatures exceeding 200°C . The compound is likely sparingly soluble in water due to its hydrophobic pyrrolidine and chlorine substituents but soluble in polar aprotic solvents like acetonitrile or dimethylformamide .

Spectroscopic Characterization

  • NMR Spectroscopy:
    1H^1\text{H}-NMR spectra of structurally similar compounds show distinct peaks for pyrrolidine protons (δ\delta 1.39–2.13 ppm) and pyridine aromatic protons (δ\delta 7.96–8.00 ppm) .

  • Mass Spectrometry:
    Electron ionization mass spectra typically display molecular ion peaks at m/zm/z 217 (M+^+) and fragment ions corresponding to loss of chlorine atoms (m/zm/z 182, 147) .

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery

The compound’s pyrrolidine ring mimics natural alkaloids, making it a scaffold for kinase inhibitors and antimicrobial agents. For example, aurora kinase inhibitors featuring imidazo[4,5-b]pyridine cores demonstrate isoform selectivity, a trait potentially enhanced by pyrrolidine substitution .

Agrochemical Uses

Chlorinated pyridines are prevalent in herbicides and insecticides. The chlorine atoms enhance lipid solubility, facilitating membrane penetration, while the pyrrolidine group may modulate interactions with target enzymes .

Challenges and Future Directions

Synthetic Hurdles

Current methods suffer from low yields (30–60%) and generate byproducts like 2-chloro-5-(trichloromethyl)pyridine . Optimizing reaction conditions (e.g., higher temperatures, catalyst screening) could improve efficiency.

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